molecular formula C₁₆H₉D₅F₃IN₂O₄ B1153190 rac-PD-325901-d5

rac-PD-325901-d5

Cat. No.: B1153190
M. Wt: 487.22
Attention: For research use only. Not for human or veterinary use.
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Description

rac-PD-325901-d5 is a deuterated racemic compound primarily utilized in analytical and biomedical research. The "-d5" suffix indicates the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed to enhance metabolic stability, reduce toxicity, or serve as an internal standard in mass spectrometry-based assays . The racemic nature of the compound implies the presence of both enantiomers, which may influence its biological activity and interaction with chiral targets.

Properties

Molecular Formula

C₁₆H₉D₅F₃IN₂O₄

Molecular Weight

487.22

Synonyms

N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide-d5;  PD 0325901-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

rac-PD-325901-d5 belongs to a class of deuterated aromatic ketones with trifluoromethyl substituents. Below is a comparative analysis with key analogs:

Structural Analogs

Compounds sharing structural motifs (e.g., trifluoromethyl groups, ketone functionality, or deuterium substitution) are compared in Table 1.

Table 1: Structural Comparison of rac-PD-325901-d5 and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Deuterium Substitution Similarity Score*
rac-PD-325901-d5 Not Disclosed ~250–300† Trifluoromethyl, ketone 5 H → D N/A
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one C11H8F6O 246.17 Trifluoromethyl (x2), ketone None 1.00
Propylene Glycol-d6 2-Glucuronide Sodium Salt C9H7D6NaO8 300.23 Glucuronide, deuterium 6 H → D N/A
3'-(Trifluoromethyl)propiophenone (CAS 1533-03-5) C10H9F3O 202.17 Trifluoromethyl, ketone None 0.95

*Similarity scores derived from structural alignment tools (e.g., Tanimoto index) .
†Estimated based on analogs.

Key Findings :

  • Deuterium Substitution: The deuterium in rac-PD-325901-d5 increases molecular weight compared to non-deuterated analogs (e.g., 3'-(Trifluoromethyl)propiophenone) and may reduce metabolic clearance due to the kinetic isotope effect .
  • Functional Groups : The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation, a feature shared with 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one .
  • Racemic vs. Enantiopure Forms : Unlike enantiopure compounds, racemic mixtures like rac-PD-325901-d5 may exhibit divergent binding affinities to chiral targets, complicating therapeutic applications but broadening analytical utility .
Functional Analogs

Compounds with overlapping applications (e.g., isotopic labeling, metabolic studies):

Table 2: Functional Comparison

Compound Name Primary Use Advantages over rac-PD-325901-d5 Limitations vs. rac-PD-325901-d5
Propylene Glycol-d6 2-Glucuronide Sodium Salt Drug metabolite quantification Higher water solubility due to glucuronide Limited thermal stability
1-(4-Trifluoromethylphenyl)ethanone Enzyme inhibition assays Lower synthesis cost Shorter plasma half-life
Risperidone 9-Ethylidenecarboxylate Neuropharmacology studies Well-characterized biological activity No deuterium substitution

Key Findings :

  • Analytical Utility: rac-PD-325901-d5’s deuterium labeling makes it superior to non-deuterated analogs (e.g., 1-(4-Trifluoromethylphenyl)ethanone) in minimizing signal interference in LC-MS/MS assays .
  • Metabolic Stability : Compared to Risperidone 9-Ethylidenecarboxylate, rac-PD-325901-d5’s deuterium substitution likely delays oxidative metabolism, as observed in other deuterated drugs like deutetrabenazine .

Research Implications and Limitations

  • Pharmacokinetic Studies : The compound’s deuterated structure positions it as a candidate for tracing drug distribution and metabolism in vivo.
  • Data Gaps : Publicly available data on rac-PD-325901-d5’s synthesis, enantiomeric resolution, and biological activity remain sparse, necessitating further characterization .

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